1-[5-(4-fluorophenoxy)pentyl]pyrrolidine
Description
1-[5-(4-Fluorophenoxy)pentyl]pyrrolidine is a synthetic pyrrolidine derivative characterized by a pentyl chain substituted with a 4-fluorophenoxy group at the terminal position. Pyrrolidine, a five-membered amine ring, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLJTOSKPPXANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-fluorophenoxy)pentyl]pyrrolidine typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with a suitable alkyl halide to form 4-fluorophenoxyalkane.
Alkylation of Pyrrolidine: The 4-fluorophenoxyalkane is then subjected to alkylation with pyrrolidine under basic conditions to yield 1-[5-(4-fluorophenoxy)pentyl]pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-fluorophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[5-(4-fluorophenoxy)pentyl]pyrrolidine with key analogs, emphasizing structural variations and physicochemical properties:
*Estimated based on structural analogs.
†Predicted using fragment-based methods.
Key Observations:
Substituent Effects: Fluorine vs. Nitro/Chloro: The 4-fluorophenoxy group in the target compound provides moderate electron withdrawal compared to the stronger nitro group in CHEMBL289855 () or the bulky chloro substituent in . This balance may optimize receptor affinity while minimizing toxicity. Phenoxy vs.
Ethyl-linked analogs () may exhibit faster metabolic clearance due to reduced steric bulk.
Lipophilicity (XLogP) :
- The target compound’s XLogP (~3.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration compared to the more polar nitro analog (XLogP 3.8) . However, it is less lipophilic than the chlorophenyl derivative (XLogP ~5.0), which may limit CNS off-target effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
